molecular formula C6H5ClN4O B1330643 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide CAS No. 40127-89-7

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Cat. No.: B1330643
CAS No.: 40127-89-7
M. Wt: 184.58 g/mol
InChI Key: WFVMXQJFTZCDPJ-UHFFFAOYSA-N
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Description

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, also known as 3-Amino-6-chloromethyl-2-pyrazinecarbonitrile 4-oxide, is an organic compound with a molecular formula of C5H5ClN4O. It is a white solid with a melting point of 128-130 °C. This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is used in the synthesis of a variety of heterocyclic compounds with potential biological activity.

Scientific Research Applications

Synthesis and Antimalarial Effects

  • Antimalarial Research : This compound has been used in the synthesis of folate antagonists for antimalarial evaluation. Condensation of its bromomethyl derivative with various amines and phenols produced a series of derivatives, but these compounds did not show significant activity against Plasmodium berghei infections in mice or against select bacteria in vitro (Werbel et al., 1978).

Novel Product Synthesis

  • Unexpected Product Formation : During the synthesis of related compounds, a novel product, 5-amino-3,6-dimethyl-2-pyrazinecarbonitrile, was unexpectedly formed. This highlights the potential for unexpected reactions and novel compound formation in the chemistry of pyrazine derivatives (Lang et al., 2015).

Photocatalytic Systems

  • Photocatalytic Applications : A donor–acceptor system using a pyrazine derivative showed potential as a photocatalytic system for Sonogashira couplings. This application highlights the compound's potential in the field of photocatalysis (Deol et al., 2016).

Photovoltaic Properties

  • Organic-Inorganic Photodiode Fabrication : Derivatives of pyrazinecarbonitriles have been studied for their photovoltaic properties and applications in fabricating organic-inorganic photodiodes. This application shows the potential of these compounds in the field of renewable energy and electronics (Zeyada et al., 2016).

Biological Activity Studies

  • Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : Research on the synthesis of novel fused pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole incorporated with p-chloroaniline, showing potential biological activities and cytotoxicity against breast cancer cells, demonstrates the compound's relevance in medicinal chemistry (Al-Adiwish et al., 2017).

Properties

IUPAC Name

6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMXQJFTZCDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N)N1O)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960565
Record name 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40127-89-7
Record name 3-Amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040127897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the synthetic route for producing 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide as described in the research?

A1: The provided research focuses on a closely related compound, 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide. This compound is synthesized by first reacting either diketene or oximinoacetone with β-chlorobenzaldehyde oxime (I). This reaction yields the desired 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide (IIIa) through condensation with aminomalononitrile tosylate (II) []. While the synthesis of this compound is not explicitly described, the provided research suggests potential pathways based on similar chemical reactions and building blocks.

Q2: What is the primary application of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as highlighted in the research?

A2: The research highlights the use of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as a key intermediate in the synthesis of 6-alkenyl-substituted pteridines [, ]. Pteridines are a class of heterocyclic compounds with diverse biological activities, making them of significant interest in medicinal chemistry. This suggests that 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide could be a valuable building block for developing novel compounds with potential therapeutic applications.

  1. [1] Pteridines. XXXII. 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide and its conversion to 6-alkenyl-substituted pteridines.
  2. [2] PTERIDINES PART 32, 2‐AMINO‐3‐CYANO‐5‐CHLOROMETHYLPYRAZINE 1‐OXIDE AND ITS CONVERSION TO 6‐ALKENYL‐SUBSTITUTED PTERIDINES.

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